molecular formula C23H26N4O2 B11233149 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11233149
M. Wt: 390.5 g/mol
InChI Key: AEHHSGRWVOSDJC-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclohepta[c]pyridazin ring with a tetrahydrocarbazol moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclohepta[c]pyridazin intermediate, which is then coupled with the tetrahydrocarbazol derivative through an acylation reaction.

  • Preparation of Cyclohepta[c]pyridazin Intermediate

      Starting Material: A suitable precursor such as a substituted cycloheptanone.

      Reaction Conditions: The precursor undergoes a series of reactions including oxidation, cyclization, and functional group modifications to form the desired intermediate.

  • Coupling with Tetrahydrocarbazol Derivative

      Starting Material: The prepared cyclohepta[c]pyridazin intermediate and a tetrahydrocarbazol derivative.

      Reaction Conditions: The coupling is typically achieved through an acylation reaction using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The process would also incorporate rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating binding affinities and specificities with various biological targets.

Medicine

In medicine, 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide could be explored for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties might make it suitable for use in specialty chemicals or advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid
  • N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
  • Cyclohepta[c]pyridazin derivatives

Uniqueness

What sets 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide apart is its combined structural features, which may confer unique chemical reactivity and biological activity. This dual-ring system could provide distinct advantages in terms of binding affinity and specificity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C23H26N4O2/c28-21(14-27-22(29)13-15-7-2-1-3-10-18(15)26-27)24-20-12-6-9-17-16-8-4-5-11-19(16)25-23(17)20/h4-5,8,11,13,20,25H,1-3,6-7,9-10,12,14H2,(H,24,28)

InChI Key

AEHHSGRWVOSDJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3CCCC4=C3NC5=CC=CC=C45

Origin of Product

United States

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